Dihydrokaempferol

説明

Historical Context and Evolution of Research on Dihydrokaempferol

The formal identification of this compound in the scientific literature dates back to the latter half of the 20th century. It was isolated from natural sources such as the wood of Pinus sibirica in 1971 and later from Persica vulgaris (peach) in 1977. nih.gov Early research primarily focused on the isolation of such compounds from various plant species and the determination of their chemical structures.

The evolution of research saw a shift towards understanding the compound's role within plant biochemistry. A significant milestone was the discovery and characterization of flavanone (B1672756) 3-hydroxylase (F3H), the enzyme responsible for converting naringenin (B18129) into this compound. mdpi.comnih.gov This enzyme was first identified in Antirrhinum majus (snapdragon), and its discovery was crucial for mapping the flavonoid biosynthetic pathway. mdpi.com Subsequent studies in plants like Matthiola incana further established this compound's role as a key intermediate in the synthesis of anthocyanidins, the pigments responsible for many flower colors. wikipedia.org While initial studies concentrated on the isolation and pharmacological properties of this compound, more recent research has delved into its biosynthetic mechanisms, employing advanced molecular biology and biotechnological tools. mdpi.comnih.gov

Significance of this compound within Flavonoid Research and Phytochemistry

This compound holds a position of considerable importance in the fields of flavonoid research and phytochemistry. Its primary significance lies in its role as a central branch-point intermediate in the flavonoid biosynthetic pathway. mdpi.com Starting from the precursor naringenin, the formation of this compound is a critical step catalyzed by flavanone 3-hydroxylase (F3H). nih.govmdpi.com From this point, metabolic pathways can diverge:

It can be converted to the flavonol kaempferol (B1673270) by the enzyme flavonol synthase (FLS). nih.gov

It can be hydroxylated by flavonoid 3'-hydroxylase (F3'H) to form dihydroquercetin , a precursor for quercetin (B1663063) and cyanidin-type anthocyanins. mdpi.comnih.gov

It can be reduced by dihydroflavonol 4-reductase (DFR) to produce leucopelargonidin , a precursor for pelargonidin-type anthocyanins. wikipedia.orgfrontiersin.org

This central role makes the study of this compound essential for understanding how plants produce a diverse array of flavonoids that are vital for processes like UV protection, pigmentation, and defense. frontiersin.org

Furthermore, this compound's presence in various plant species, including Manilkara zapota, Cochlospermum regium, and Trapa bispinosa, makes it a key subject in phytochemical surveys. nih.govijpsonline.comscielo.br Due to its notable biological activities, it is often used as a chemical marker for the standardization of herbal extracts to ensure their quality and consistency. ijpsonline.comijpsonline.comnih.gov

Scope and Methodological Paradigms in this compound Studies

The scientific investigation of this compound employs a range of methodological approaches, from classical phytochemistry to modern biotechnology.

Isolation and Quantification: The initial step in many studies involves the extraction of this compound from plant material, followed by its isolation and quantification. Modern analytical chemistry provides several powerful techniques for this purpose. High-Performance Liquid Chromatography (HPLC), often coupled with detectors like a Photodiode Array (PDA) or Mass Spectrometry (MS), is the most common method for accurately quantifying this compound in complex plant extracts. mdpi.comijpsonline.come-jkfn.org Other validated methods include High-Performance Thin-Layer Chromatography (HPTLC) and Capillary Electrophoresis, the latter being noted for its high sensitivity. nih.govnih.gov

Biosynthetic Research: Understanding how plants synthesize this compound is a major research focus. This involves molecular biology techniques to clone and characterize the genes encoding key enzymes, such as F3H and DFR. mdpi.comfrontiersin.org To confirm the function of these enzymes, scientists use heterologous expression systems, where the plant gene is inserted into a microorganism like Saccharomyces cerevisiae (yeast) or E. coli. mdpi.comnih.govfrontiersin.org These engineered microbes can then produce this compound from a supplied precursor, allowing for detailed study of the enzyme's activity and the optimization of its production. mdpi.comnih.gov

Biological Activity Assessment: A significant portion of the research is dedicated to exploring the biological properties of this compound. This is typically done using a variety of in vitro assays. For example, its antioxidant potential is measured, and its ability to inhibit enzymes like tyrosinase is assessed. ijpsonline.comijpsonline.com More advanced studies use cell cultures to investigate its effects on specific cellular processes, and computational methods like molecular docking are employed to predict how it might interact with biological targets such as viral proteins. dovepress.comknowde.com

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Synonyms | Aromadendrin, Katuranin, (+)-Dihydrokaempferol | nih.gov |

| Chemical Formula | C₁₅H₁₂O₆ | ontosight.ai |

| Molecular Weight | 288.25 g/mol | nih.gov |

| Appearance | Solid | nih.gov |

| Melting Point | 247 - 249 °C | nih.gov |

| Boiling Point | 638.00 to 639.00 °C (at 760 mm Hg) | nih.gov |

| CAS Number | 480-20-6 | cas.org |

| Chemical Class | Flavanonol (Dihydroflavonol) | ontosight.ainih.gov |

Table 2: Natural Occurrence of this compound

| Plant Species | Part(s) | Reference(s) |

| Manilkara zapota | Bark, Flowers, Leaves, Roots, Wood | ijpsonline.comijpsonline.com |

| Pinus sibirica | Wood | nih.govwikipedia.org |

| Cochlospermum regium | Xylopodium (underground stem) | scielo.br |

| Opuntia ficus-indica var. saboten | Stems | e-jkfn.org |

| Trapa bispinosa | Shells, Leaves | mdpi.comnih.gov |

| Persica vulgaris | Fruit | nih.gov |

| Camellia sinensis | - | nih.gov |

| Citrus species | Leaves | nih.gov |

Table 3: Analytical Methods for this compound Analysis

| Analytical Technique | Matrix | Purpose | Reference(s) |

| HPLC-PDA | Stems of Opuntia ficus-indica | Quantification | e-jkfn.org |

| HPLC | Different parts of Manilkara zapota | Quantification | ijpsonline.com |

| LC-MS | Saccharomyces cerevisiae fermentation broth | Identification and Quantification | mdpi.comnih.gov |

| Capillary Electrophoresis | Grapefruit leaf extracts | Separation and Quantification | nih.gov |

| HPTLC | Flowers of Alcea rosea | Quantification | nih.gov |

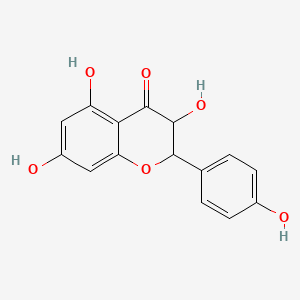

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3,5,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-8-3-1-7(2-4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15/h1-6,14-18,20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PADQINQHPQKXNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50274279 | |

| Record name | 2,3-Dihydro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one; | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

724434-08-6 | |

| Record name | 2,3-Dihydro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one; | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Research on the Natural Occurrence and Biosynthesis of Dihydrokaempferol

Investigations into Dihydrokaempferol Distribution Across Diverse Plant Species and Natural Sources

This compound is widely distributed throughout the plant kingdom, although often in low concentrations as it is a transient intermediate. Its presence is inferred in any plant that produces kaempferol (B1673270), quercetin (B1663063), or pelargonidin-type anthocyanins. Direct isolation and identification have been reported in various species. For example, this compound has been isolated from citrus fruits and zinnia nih.gov. It is also found in the shells and leaves of Trapa bispinosa Roxb. (Water Caltrop) nih.gov. As a central precursor in flavonoid synthesis, its occurrence is extensive, from ferns to higher plants oup.comfrontiersin.org. For instance, its metabolic products are found in the flowers of Papaver nudicaule (Iceland poppy) and the leaves and flowers of Cannabis sativa mdpi.commdpi.com. The study of two key enzymes for its synthesis, CsF3Ha and CsF3Hb, in Camellia sinensis (tea plant) indicates its presence and importance in this economically significant species mdpi.com.

Table 1: Examples of Plant Species and Natural Sources of this compound

| Plant Species | Common Name | Family | Part(s) Where Found/Implied |

|---|---|---|---|

| Citrus spp. | Citrus Fruits | Rutaceae | Fruit nih.gov |

| Zinnia spp. | Zinnia | Asteraceae | Not specified nih.gov |

| Trapa bispinosa Roxb. | Water Caltrop | Lythraceae | Shells, Leaves nih.gov |

| Camellia sinensis | Tea Plant | Theaceae | Tender Leaves mdpi.com |

| Arabidopsis thaliana | Thale Cress | Brassicaceae | General (model organism) nih.govnih.gov |

| Malus domestica | Apple | Rosaceae | General (source of F3H gene) nih.govresearchgate.net |

Elucidation of Biosynthetic Pathways for this compound Production

The biosynthesis of this compound is a well-conserved segment of the general flavonoid pathway, which begins with the amino acid L-phenylalanine nih.govoup.com. The pathway proceeds through several enzymatic steps:

Phenylpropanoid Pathway: L-phenylalanine is first converted to trans-cinnamic acid by phenylalanine ammonia-lyase (PAL). Cinnamic acid 4-hydroxylase (C4H) then hydroxylates it to yield p-coumaric acid nih.govoup.com.

Formation of p-Coumaroyl-CoA: The p-coumaric acid is then activated by 4-coumaroyl-CoA ligase (4CL) to form p-coumaroyl-CoA, a key entry point into flavonoid synthesis nih.gov.

Chalcone (B49325) Synthesis: Chalcone synthase (CHS), the first committed enzyme of the flavonoid pathway, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone nih.govwikipedia.org.

Isomerization: Naringenin chalcone undergoes stereospecific cyclization, catalyzed by chalcone isomerase (CHI), to form (2S)-naringenin nih.govfrontiersin.org.

Hydroxylation: Finally, flavanone (B1672756) 3-hydroxylase (F3H) catalyzes the 3-hydroxylation of naringenin to yield this compound nih.govnih.gov. This step represents a critical branch point, as this compound is the substrate for the synthesis of both flavonols and anthocyanins nih.govfrontiersin.org.

The efficiency of the this compound biosynthetic pathway is largely dependent on the catalytic properties of its key enzymes, particularly Chalcone Synthase and Flavanone 3-Hydroxylase.

Chalcone Synthase (CHS): As the gateway to flavonoid biosynthesis, CHS is a ubiquitous plant-specific type III polyketide synthase frontiersin.orgwikipedia.org. It catalyzes the sequential decarboxylative condensation of three acetate (B1210297) units from malonyl-CoA with a p-coumaroyl-CoA starter molecule to form the C15 chalcone backbone frontiersin.orgwikipedia.org. Research has shown that CHS can form multi-enzyme complexes, interacting with subsequent enzymes in the pathway, such as CHI and F3H, which is thought to facilitate efficient substrate channeling wikipedia.org.

Flavanone 3-Hydroxylase (F3H): This enzyme is a crucial member of the 2-oxoglutarate-dependent dioxygenase (2-ODD) family nih.govmdpi.comnih.gov. It catalyzes the stereospecific hydroxylation at the C-3 position of the C-ring of flavanones nih.gov. The primary reaction is the conversion of naringenin to this compound nih.govnih.gov. F3H genes have been cloned and functionally characterized from a multitude of plant species, including Arabidopsis thaliana, Citrus species, Camellia sinensis, and Trapa bispinosa Roxb nih.govmdpi.comnih.govnih.gov. Studies on F3H from Camellia sinensis demonstrated that the enzyme can also convert eriodictyol (B191197) into dihydroquercetin, showing some substrate flexibility mdpi.com. The expression level of the F3H gene is often a rate-limiting factor in the production of downstream flavonoids like anthocyanins nih.gov.

Table 2: Key Enzymes in the Biosynthesis of this compound

| Enzyme | Abbreviation | Enzyme Commission (EC) Number | Reaction Catalyzed |

|---|---|---|---|

| Phenylalanine ammonia-lyase | PAL | 4.3.1.24 | L-phenylalanine → trans-cinnamic acid + NH₃ |

| Cinnamic acid 4-hydroxylase | C4H | 1.14.14.91 | trans-cinnamic acid → p-coumaric acid |

| 4-coumaroyl-CoA ligase | 4CL | 6.2.1.12 | p-coumaric acid + CoA + ATP → p-coumaroyl-CoA |

| Chalcone synthase | CHS | 2.3.1.74 | p-coumaroyl-CoA + 3 x malonyl-CoA → Naringenin chalcone |

| Chalcone isomerase | CHI | 5.5.1.6 | Naringenin chalcone → (2S)-Naringenin |

| Flavanone 3-hydroxylase | F3H | 1.14.11.9 | (2S)-Naringenin → this compound |

The biosynthesis of this compound is intricately regulated at the transcriptional level. The structural genes encoding the biosynthetic enzymes (e.g., CHS, CHI, F3H) are often co-regulated and their expression is controlled by complexes of transcription factors mdpi.com. The most well-characterized regulators belong to the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families, which form a ternary MBW complex mdpi.com.

These transcription factors bind to specific cis-regulatory elements in the promoters of the structural genes, activating or repressing their transcription in a coordinated manner. This regulation ensures that this compound and its derivatives are produced in specific tissues and at particular developmental stages, such as in flowers, fruits, and seeds frontiersin.orgnih.gov. For example, in purple-fleshed sweet potato, the expression of anthocyanin-biosynthetic genes, including those upstream leading to this compound, increases with storage root development under the control of specific transcription factors frontiersin.orgnih.gov. Studies have shown that the overexpression or repression of a key gene like F3H can lead to a direct up- or down-regulation of the entire downstream flavonoid pathway, highlighting its role as a critical control point mdpi.com.

The potential applications of this compound and its derivatives have spurred research into their production using microbial hosts, which offers a sustainable and scalable alternative to plant extraction. Saccharomyces cerevisiae (yeast) and Escherichia coli are the most commonly engineered microbes for this purpose nih.govresearchgate.net.

Saccharomyces cerevisiae : Yeast is a favored host due to its status as a GRAS (Generally Recognized As Safe) organism and its amenability to genetic engineering. To produce this compound, the biosynthetic pathway from a suitable precursor like p-coumaric acid or naringenin is reconstructed by introducing the necessary plant genes, such as CHS, CHI, and F3H nih.govnih.gov. Research has focused on several optimization strategies:

Enzyme Screening: F3H enzymes from different plant sources (Arabidopsis thaliana, Malus domestica) have been tested to identify those with the highest catalytic efficiency in the yeast cellular environment nih.govnih.gov.

Precursor Supply: Engineering the yeast's native metabolism to increase the intracellular pool of malonyl-CoA, a key building block, has significantly improved yields nih.gov.

Fermentation Optimization: Fine-tuning fermentation conditions, such as media composition and feeding strategies, has been shown to boost production. One study achieved a this compound titer of 146.08 mg/L by optimizing the concentrations of glucose, yeast extract, and tryptone in the culture medium mdpi.com.

Escherichia coli : This bacterium is another popular chassis for metabolic engineering due to its rapid growth and well-understood genetics. The strategy is similar to that in yeast, involving the heterologous expression of plant enzymes researchgate.net. For instance, F3H from Malus domestica has been expressed in E. coli to convert supplemented naringenin into its corresponding dihydroflavonol researchgate.net. Likewise, F3H genes from the tea plant were functionally expressed in E. coli to successfully convert naringenin to this compound mdpi.com. Engineering efforts in E. coli often focus on balancing the expression levels of pathway enzymes and enhancing the supply of precursors like malonyl-CoA and the necessary cofactors researchgate.netnih.gov.

Table 3: Selected Studies on Metabolic Engineering of this compound and Derivatives

| Host Organism | Key Genes Expressed | Engineering Strategy | Reported Titer |

|---|---|---|---|

| S. cerevisiae | AtF3H, MdFLS | Screening of FLS enzymes, overexpression of acetyl-CoA pathway, fed-batch fermentation | 66.29 mg/L of kaempferol (downstream product) nih.gov |

| S. cerevisiae | TbF3H | Cloning and functional analysis of F3H from Trapa bispinosa, optimization of fermentation medium | 146.08 mg/L of this compound mdpi.com |

| S. cerevisiae | AtF3H, AtFLS | Screening F3H/FLS combinations, amplification of rate-limiting enzyme (FLS) | This compound accumulation was reduced to improve kaempferol production nih.gov |

| E. coli | CsF3Ha, CsF3Hb | Cloning and enzymatic activity analysis of F3H from Camellia sinensis | Successful conversion of naringenin to this compound mdpi.com |

| E. coli | MdF3H, AaDFR, MdANS, Ph3GT | Construction of a four-step pathway to produce anthocyanins from naringenin | Dihydroflavonols (including DHK) detected as major intermediates researchgate.net |

Research on Environmental and Physiological Factors Influencing this compound Accumulation in Plants

The production and accumulation of this compound, like other plant secondary metabolites, are not static but are dynamically influenced by a range of external environmental cues and internal physiological states nih.govnih.gov. Plants modulate their flavonoid pathways as part of their defense and adaptation mechanisms nih.govresearchgate.net.

Environmental Factors:

Light: Light, particularly UV radiation, is a potent inducer of flavonoid biosynthesis. Genes encoding key enzymes like CHS and F3H are often upregulated upon exposure to UV light, leading to the accumulation of flavonoids that act as sunscreens to protect the plant from DNA damage mdpi.comnih.gov.

Temperature: Both high and low temperatures can act as stressors that trigger changes in secondary metabolism. Temperature fluctuations can significantly alter the content of phenolic compounds nih.gov.

Water Availability: Drought stress has been shown to increase the concentration of secondary metabolites, including flavonoids, in many plant species nih.gov. This is considered an adaptive response to mitigate oxidative stress caused by water deficit researchgate.net.

Nutrient Availability and Soil Conditions: Soil fertility and pH can influence the phytochemical profile of a plant. For example, nitrogen availability can impact the allocation of resources between primary (growth) and secondary (defense) metabolism researchgate.net.

Physiological Factors:

Developmental Stage: The accumulation of flavonoids is often tissue-specific and dependent on the developmental stage of the plant. For instance, concentrations are typically higher in young leaves, flowers, and fruits compared to older tissues or roots frontiersin.org.

Biotic Stress: Pathogen attack or herbivory can induce the synthesis of flavonoids as part of the plant's defense response nih.gov. F3H, for example, plays a role in plant defense responses by providing precursors for phytoalexins and other protective compounds researchgate.net. In Camellia sinensis, the expression of CsF3H genes was notably induced by abscisic acid, a key stress-related plant hormone mdpi.com.

Mechanistic Investigations of Dihydrokaempferol S Biological Activities: Preclinical and in Vitro Studies

Studies on Cellular and Molecular Mechanisms of Antioxidant Actions

Dihydrokaempferol's antioxidant capabilities are a cornerstone of its biological activity, primarily through its ability to neutralize free radicals and reduce oxidative stress at the cellular level. biosynth.com This protection against oxidative damage is linked to the prevention of various oxidative stress-related disorders. biosynth.com

Reactive Oxygen Species (ROS) Scavenging Pathways

This compound has demonstrated the ability to directly counteract the production of reactive oxygen species (ROS). researchgate.net ROS are highly reactive molecules that, in excess, can damage lipids, proteins, and nucleic acids, leading to cellular injury and contributing to a range of diseases. ijpsonline.commdpi.comnih.gov this compound's structure, with hydroxyl groups at the 3-, 4′-, 5-, and 7-positions, is crucial for its antioxidant activity. knowde.com In studies using human fibroblast cells (WI-38) stimulated with lipopolysaccharide (LPS), this compound was shown to counteract the LPS-induced production of ROS. researchgate.netall-imm.com This direct scavenging activity helps to mitigate the damaging effects of oxidative stress. The antioxidant defense system in cells involves both enzymatic and non-enzymatic pathways to control ROS levels. frontiersin.orgresearchgate.netmdpi.com

Modulation of Endogenous Antioxidant Enzyme Systems (e.g., Nrf2 pathway, SIRT1 pathway)

Beyond direct scavenging, this compound influences the body's own antioxidant defense systems. It has been shown to modulate key regulatory pathways such as the Keap1/Nrf2 and SIRT1 pathways. all-imm.com

The Nrf2 pathway is a critical regulator of endogenous antioxidant responses. This compound has been found to ameliorate severe acute pancreatitis by mediating the Keap1-Nrf2 pathway. all-imm.commdpi.com In the presence of oxidative stress, the transcription factor Nrf2 translocates to the nucleus, inducing the expression of genes that contain antioxidant response elements (ARE), thereby enhancing the cellular antioxidant capacity. nih.gov

The SIRT1 pathway is another important target of this compound. Sirtuin-1 (SIRT1) is an enzyme that plays a protective role in various pathological conditions. all-imm.com Studies have shown that this compound can reverse the LPS-induced decrease in SIRT1 protein levels in WI-38 cells. all-imm.comresearchgate.net Furthermore, this compound has demonstrated a protective effect against acetaminophen-induced liver injury by activating the SIRT1 pathway. all-imm.comworldscientific.com

Exploration of Anti-inflammatory Pathways Modulated by this compound

This compound exhibits significant anti-inflammatory properties by targeting key pathways and mediators involved in the inflammatory response. knowde.combiosynth.com Chronic inflammation is implicated in a variety of diseases, and the ability of flavonoids like this compound to modulate these processes is a key area of research. mdpi.com

Inhibition of Pro-inflammatory Mediators Production (e.g., IL-1β, IL-6, TNF-α, NO)

A hallmark of this compound's anti-inflammatory action is its ability to suppress the production of pro-inflammatory mediators. In human fibroblast cells (WI-38) challenged with LPS, a potent inflammatory stimulus, this compound treatment led to a significant reduction in the levels of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). researchgate.netall-imm.comall-imm.com These cytokines are central to the inflammatory cascade, and their overproduction is associated with numerous chronic inflammatory diseases. mdpi.comthermofisher.com The inhibition of these mediators was observed at both the mRNA and protein levels. researchgate.netall-imm.com Furthermore, other studies have demonstrated the ability of certain compounds to inhibit the production of these same pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) and inducible nitric oxide synthase (iNOS) in vitro. d-nb.infonih.gov

Inhibition of Pro-inflammatory Mediators by this compound

| Cell Line | Inducer | Inhibited Mediators | Key Findings | Source |

|---|---|---|---|---|

| WI-38 (Human Fibroblast) | LPS | IL-1β, IL-6, TNF-α | This compound significantly decreased the expression and concentration of these pro-inflammatory cytokines. | researchgate.netall-imm.com |

| RAW 264.7 (Macrophage) | LPS | NO, TNF-α, PGE2, IL-1β, IL-6 | Other flavonoids have shown significant anti-inflammatory effects by suppressing these mediators. | d-nb.info |

Modulation of Key Signaling Pathways (e.g., NF-κB, MAPK)

The anti-inflammatory effects of this compound are mediated through its influence on critical intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. biosynth.com

The NF-κB pathway is a primary regulator of inflammation. csic.esfrontiersin.org this compound has been shown to counteract LPS-induced increases in the phosphorylation of p65 and IκBα, key components of the NF-κB pathway, in WI-38 cells. all-imm.comresearchgate.net By inhibiting this pathway, this compound effectively dampens the inflammatory response. all-imm.comresearchgate.net The anti-inflammatory action of this compound in infantile pneumonia models is attributed to its modulation of the SIRT1/NF-κB pathway. all-imm.comresearchgate.net

The MAPK pathway also plays a crucial role in inflammation. frontiersin.orgmdpi.complos.org this compound's structurally similar counterpart, kaempferol (B1673270), has been shown to block the overproduction of pro-inflammatory cytokines by lowering the activation of NF-κB and MAPK signaling pathways. tandfonline.com This suggests that this compound may also exert its anti-inflammatory effects through the modulation of MAPK signaling. biosynth.com

Research into Anti-cancer and Anti-proliferative Mechanisms in Cellular Models

In addition to its antioxidant and anti-inflammatory properties, this compound has demonstrated potential as an anti-cancer and anti-proliferative agent in various cellular models. knowde.combiosynth.com Flavonoids, in general, are known to exert their anti-cancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of proliferation. griffith.edu.au

Preclinical studies have indicated that this compound and its related compounds can inhibit the proliferation of various cancer cells. nih.gov For instance, (+)-dihydrokaempferol has exhibited potent in vitro cytotoxicity in a range of human tumor cell lines, including breast (BT474), colon (SW620), gastric (KATO-III), liver (HepG2), and lung bronchus (Chago-K1) carcinoma cell lines. ijpsonline.com

The anti-proliferative effects of flavonoids like kaempferol, a close structural relative of this compound, are often mediated through the arrest of the cell cycle at different phases and the induction of apoptosis (programmed cell death). nih.govmdpi.com These compounds can influence the expression of proteins that regulate the cell cycle and apoptosis, thereby controlling cancer cell growth. nih.govfrontiersin.orgtandfonline.com While the specific molecular targets of this compound in cancer cells are still under investigation, the existing evidence points towards its potential as a valuable compound in cancer research. griffith.edu.auijpsonline.com

Cytotoxic Activity of (+)-Dihydrokaempferol in Human Tumor Cell Lines

| Cancer Type | Cell Line | Observed Effect | Source |

|---|---|---|---|

| Breast Carcinoma | BT474 | Potent in vitro cytotoxicity | ijpsonline.com |

| Colon Carcinoma | SW620 | Potent in vitro cytotoxicity | ijpsonline.com |

| Gastric Carcinoma | KATO-III | Potent in vitro cytotoxicity | ijpsonline.com |

| Liver Carcinoma | HepG2 | Potent in vitro cytotoxicity | ijpsonline.com |

| Lung Bronchus Carcinoma | Chago-K1 | Potent in vitro cytotoxicity | ijpsonline.com |

Induction of Apoptosis and Cell Cycle Arrest Studies (e.g., Caspase cascade, Bcl-2 family proteins)

This compound has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. In human malignant melanoma (SK-Mel-28) cells, treatment with this compound resulted in the induction of apoptosis. researchgate.net Similarly, it has demonstrated an ability to induce apoptosis in rheumatoid arthritis fibroblast-like synoviocytes (RA-FLSs).

The underlying mechanisms often involve the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. Studies have described that this compound can inhibit the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while promoting the expression of pro-apoptotic proteins such as Bax and Bad. researchgate.net This shift in the balance between pro- and anti-apoptotic proteins is a critical step in initiating the mitochondrial pathway of apoptosis. Furthermore, this compound has been reported to initiate the caspase cascade, a family of proteases that execute the apoptotic process. researchgate.net

In some cancer cell models, the effects of flavonoids are linked to cell cycle arrest. While direct studies on this compound's effect on specific cell cycle phases are emerging, related flavonoids like kaempferol have been shown to induce G2/M phase arrest in various cancer cells, including human ovarian carcinoma and colon cancer cells. indonesianjournalofcancer.or.idmdpi.comnih.gov This is often achieved by modulating the expression of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). nih.gov

Table 1: Observed Effects of this compound on Apoptosis Pathways in Preclinical Studies

| Cell Line/Model | Observed Effect | Key Protein/Pathway Modulated | Citation |

|---|---|---|---|

| Human Malignant Melanoma (SK-Mel-28) | Induction of apoptosis | Upregulation of NF-kB/MAPK signaling | researchgate.net |

| Rheumatoid Arthritis Fibroblast-like Synoviocytes (RA-FLSs) | Induction of apoptosis, Inhibition of cell viability | Expression of apoptosis-related proteins | |

| Synovial Cells | Promotion of apoptosis | Bax (promotion), Bad (promotion), Bcl-2 (inhibition), Bcl-xL (inhibition), Caspase cascade (initiation) | researchgate.net |

Inhibition of Cell Proliferation and Metastasis Pathways

This compound has demonstrated anti-proliferative effects in several preclinical models. It has been shown to inhibit the proliferation of synoviocytes, which is relevant in the context of rheumatoid arthritis. In oncology research, this compound significantly inhibited the growth of SK-Mel-28 human malignant melanoma cells in a dose-dependent manner. researchgate.net

Beyond inhibiting proliferation, this compound also appears to affect cell migration and invasion, which are critical steps in cancer metastasis. researchgate.net In studies using human malignant melanoma cells, the compound was found to inhibit both cell migration and invasion. researchgate.net The mechanism for this anti-metastatic activity was linked to the upregulation of the NF-kB/mitogen-activated protein kinase (MAPK) signaling pathways. researchgate.net The MAPK pathway is a complex signaling cascade that regulates a wide range of cellular processes, and its modulation can significantly impact cancer progression. elifesciences.orgmdpi.com The metastasis suppressor protein RKIP (Raf Kinase Inhibitory Protein) is known to negatively regulate the MAPK network, which in turn controls pro-metastatic transcription factors like BACH1. elifesciences.org

Modulation of Angiogenesis in vitro

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The role of this compound in modulating angiogenesis is an area of ongoing investigation. While direct evidence for this compound is limited, studies on its structurally related compound, kaempferol, have shown potent anti-angiogenic effects in vitro and in vivo. nih.govresearchgate.net Kaempferol has been found to inhibit the expression and secretion of Vascular Endothelial Growth Factor (VEGF), a primary mediator of angiogenesis, in ovarian and other cancer cell lines. nih.govresearchgate.net The mechanism often involves the suppression of signaling pathways such as ERK-NFκB. nih.gov Given the structural similarity, it is hypothesized that this compound may share some of these anti-angiogenic properties, though further specific research is required to confirm this.

Investigations of Neuroprotective Mechanisms in Preclinical Models

This compound has been identified for its potential neuroprotective effects in several preclinical models. sid.ir In silico studies have highlighted its favorable binding affinity for neuroprotective receptors. A key mechanism appears to be its ability to protect neuronal cells from cytotoxic agents. For instance, pretreatment of SH-SY5Y human neuroblastoma cells with this compound was found to inhibit cytotoxicity induced by methamphetamine. tandfonline.commednexus.orgfrontiersin.orgmdpi.com

Attenuation of Oxidative Stress in Neuronal Cell Models

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is a major contributor to neuronal cell death in neurodegenerative diseases. kaust.edu.sa this compound exhibits antioxidant properties that may underlie its neuroprotective capacity. It has been shown to protect cells from oxidative damage. sid.ir In SH-SY5Y neuronal cells, a common model for studying neurodegenerative disorders, this compound demonstrated protective effects against induced cytotoxicity, a process often mediated by oxidative stress. tandfonline.commednexus.orgfrontiersin.orgmdpi.com By scavenging free radicals and reducing oxidative damage, this compound may help preserve neuronal integrity and function.

Anti-inflammatory Effects in Central Nervous System Models

Neuroinflammation, often mediated by activated microglia, is a key pathological feature of many central nervous system (CNS) disorders. mdpi.comnih.govmdpi.com this compound has demonstrated anti-inflammatory properties that could be beneficial in this context. In in vitro models using RAW 264.7 macrophage cells, this compound glucopyranoside inhibited the production of nitric oxide (NO), a key inflammatory mediator, when stimulated by lipopolysaccharide (LPS). researchgate.net While much of the direct research on microglia has focused on the related compound kaempferol, the findings suggest that flavonoids can suppress neuroinflammatory toxicity by inhibiting inflammatory pathways like NF-κB and MAPK. tandfonline.com The ability of this compound to curb the production of inflammatory molecules in macrophage cell lines suggests a potential mechanism for its anti-inflammatory effects within the CNS. researchgate.net

Research on Other Potential Biological Activities in Preclinical/In Vitro Contexts

Beyond its anticancer and neuroprotective effects, preclinical and in vitro research has explored a broader spectrum of biological activities for this compound.

Antiviral Activity : this compound and its glycoside derivatives have shown potential as antiviral agents. In silico and in vitro studies have indicated that this compound could inhibit the main protease of SARS-CoV-2 and HCoV-229E, an essential enzyme for viral replication.

Antimicrobial Activity : this compound has demonstrated notable antimicrobial activity against a range of microorganisms. nih.govresearchgate.net It showed activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with zones of inhibition of 24 mm and 29 mm, respectively. nih.govresearchgate.net Furthermore, a low minimum inhibitory concentration (MIC) of 6.25 μg/mL was recorded against both VRE and Staphylococcus aureus. nih.govresearchgate.net Its derivative, this compound-3-O-α-L-rhamnoside, was effective against Salmonella enterica isolates with MIC values ranging from 64 to 256 µg/mL. semanticscholar.org

Cardioprotective Activity : The compound has been noted for its potential cardioprotective effects. Research suggests it may have an inhibitory effect on cardiac hypertrophy by down-regulating the NFAT and MAPKs pathways. tandfonline.comspandidos-publications.commdpi.comdntb.gov.uanih.gov

Hepatoprotective Activity : this compound has shown promise in protecting the liver from injury in preclinical models. In a model of acetaminophen-induced liver damage, this compound exerted a protective effect by activating the SIRT1 pathway. semanticscholar.orgnih.gov This activation led to the promotion of autophagy, a reduction in oxidative stress, and the inhibition of inflammatory responses through the NF-κB pathway. semanticscholar.orgnih.gov In a separate study on CCl4-induced liver fibrosis, this compound was found to attenuate liver injury by inhibiting poly (ADP-ribose) polymerase-1 (PARP-1). cjnmcpu.comresearchgate.net

Antidiabetic Activity : The potential antidiabetic effects of this compound are an emerging area of interest. tandfonline.comnih.govnih.govresearchgate.net Flavonoids, in general, are known to possess antidiabetic properties through various mechanisms, including the inhibition of α-glucosidase and α-amylase, which are enzymes involved in carbohydrate digestion. nih.govresearchgate.net One study isolated 2,3-dihydrokaempferol-3-O-glucopyranoside and noted that it, along with other fractions, exhibited strong to moderate antioxidant activities, which is relevant to managing diabetic complications. researchgate.net

Table 2: Summary of Other Investigated Biological Activities of this compound

| Activity | Model/Assay | Key Findings/Mechanism | Citation(s) |

|---|---|---|---|

| Antiviral | In silico/In vitro | Inhibition of SARS-CoV-2 and HCoV-229E main protease. | |

| Antimicrobial | In vitro (Disk diffusion, MIC) | Active against MRSA, VRE, E. coli, S. enterica. MIC as low as 6.25 μg/mL for VRE. | nih.govresearchgate.netsemanticscholar.orgnih.gov |

| Cardioprotective | In vitro | Inhibition of cardiac hypertrophy via downregulation of NFAT and MAPKs pathways. | spandidos-publications.commdpi.comdntb.gov.ua |

| Hepatoprotective | In vivo/In vitro | Activation of SIRT1 pathway; Inhibition of PARP-1; Reduced oxidative stress and inflammation. | semanticscholar.orgnih.govcjnmcpu.comresearchgate.net |

| Antidiabetic | In vitro (Antioxidant assays) | This compound-3-O-glucopyranoside showed strong antioxidant activity. | nih.govresearchgate.net |

Mechanistic Studies in Cell Culture and Enzyme Assays

This compound, also known as aromadendrin, has been the subject of numerous in vitro investigations to elucidate the molecular mechanisms underpinning its diverse biological activities. knowde.comglpbio.com These studies, utilizing various cell lines and enzyme assay systems, have revealed its influence on key cellular processes, including apoptosis, inflammation, and enzyme inhibition.

In the context of inflammatory responses, this compound has demonstrated significant anti-inflammatory properties. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, it dose-dependently inhibited the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). glpbio.com Further investigation revealed that its mechanism involves preventing the nuclear translocation of NF-κB and the phosphorylation of JNK. glpbio.com In human fibroblast-like WI-38 cells, this compound was shown to alleviate LPS-induced inflammation by modulating the SIRT1/NF-κB pathway. all-imm.comall-imm.com This involves the inhibition of pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, and tumor necrosis factor-α (TNF-α). all-imm.comall-imm.com

The pro-apoptotic potential of this compound has been characterized, particularly in rheumatoid arthritis fibroblast-like synoviocytes (RA-FLSs). Studies have shown that this compound can inhibit the proliferation of these cells and induce apoptosis. nih.govmedchemexpress.com The underlying mechanism involves the modulation of the Bcl-2 family of proteins, specifically by promoting the expression of pro-apoptotic proteins Bax and Bad, while inhibiting the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL. nih.gov This cascade further leads to the cleavage and activation of caspase-9 and caspase-3, and ultimately, the cleavage of poly (ADP-ribose) polymerase (PARP), a key protein in DNA repair and cell death. nih.gov Similarly, in LPS-treated WI-38 human fibroblast cells, this compound was found to restrain apoptosis by decreasing the protein levels of Bax and cleaved-caspase 3. all-imm.com

This compound's interaction with various enzymes has also been a focus of research. It has been identified as an inhibitor of tyrosinase, an enzyme involved in melanin (B1238610) synthesis. knowde.comijpsonline.comijpsonline.com In studies on flavonoid biosynthesis, this compound serves as a substrate for the enzyme dihydroflavonol 4-reductase (DFR), which reduces it to leucopelargonidin. frontiersin.org However, unlike the related flavonol kaempferol, this compound was not a substrate for peroxidative cleavage by peroxidase enzymes, a reaction involved in the biosynthesis of ubiquinone in plants. oup.com This specificity highlights the importance of the C2-C3 double bond, which is absent in this compound, for this particular enzymatic reaction. oup.com

Further mechanistic insights reveal that this compound can inhibit the overactivation of PARP-1 in liver cells, which helps maintain cellular NAD+ levels and energy metabolism. researchgate.net It has also been shown to exhibit cytotoxic activity against various human tumor cell lines, including those of the breast (BT474), colon (SW620), gastric (KATO-III), liver (HepG2), and lung (Chago-K1). ijpsonline.comijpsonline.com

Table 1: Summary of In Vitro Mechanistic Studies of this compound

| Cell/Enzyme Model | Key Mechanistic Finding(s) | Modulated Proteins/Pathways |

| Rheumatoid Arthritis Fibroblast-like Synoviocytes (RA-FLSs) | Induces apoptosis and inhibits proliferation. glpbio.comnih.gov | ↑ Bax, ↑ Bad, ↓ Bcl-2, ↓ Bcl-xL, ↑ Cleaved Caspase-9, ↑ Cleaved Caspase-3, ↑ Cleaved PARP. nih.gov |

| RAW 264.7 Macrophages | Inhibits LPS-induced production of inflammatory mediators. glpbio.com | ↓ NO, ↓ PGE2, ↓ NF-κB nuclear translocation, ↓ JNK phosphorylation. glpbio.com |

| WI-38 Human Fibroblasts | Attenuates LPS-induced inflammation and apoptosis. all-imm.comall-imm.com | ↓ IL-1β, ↓ IL-6, ↓ TNF-α, ↓ Bax, ↓ Cleaved-caspase 3; Modulates SIRT1/NF-κB pathway. all-imm.comall-imm.com |

| HepG2 & LX-2 Liver Cells | Attenuates CCl4 toxicity; inhibits α-SMA and Collagen 1/3 synthesis. researchgate.net | Competitively binds to and inhibits PARP-1. researchgate.net |

| Tyrosinase Enzyme Assay | Inhibits enzyme activity. knowde.comijpsonline.com | Tyrosinase (monophenolase and diphenolase activity). ijpsonline.com |

| Dihydroflavonol 4-reductase (DFR) Enzyme Assay | Acts as a substrate for the enzyme. frontiersin.org | Dihydroflavonol 4-reductase. frontiersin.org |

| Peroxidase Enzyme Assay | Found to not be a substrate for peroxidative cleavage. oup.com | Peroxidase. oup.com |

| Various Human Tumor Cell Lines (BT474, SW620, KATO-III, HepG2, Chago-K1) | Exhibits cytotoxic activity. ijpsonline.com | Not specified. |

Preclinical Exploration in Relevant Animal Models (focus on mechanisms, not clinical outcomes)

Preclinical studies using animal models have provided further insight into the in vivo mechanisms of action of this compound, corroborating and extending the findings from in vitro experiments. These investigations have primarily focused on models of liver injury and pancreatitis, revealing the compound's ability to modulate complex signaling pathways related to oxidative stress, inflammation, and fibrosis.

In a mouse model of carbon tetrachloride (CCl4)-induced hepatic fibrosis, this compound demonstrated protective effects by targeting the DNA repair enzyme poly ADP-ribose polymerase-1 (PARP-1). researchgate.netmdpi.com Molecular docking studies suggest that this compound competitively binds to key residues of PARP-1, moderately inhibiting its overactivation. researchgate.net This inhibition is crucial as it prevents the depletion of cellular NAD+, thereby preserving energy metabolism in hepatocytes. researchgate.net Consequently, this action leads to the downregulation of PARP-1-regulated downstream signaling pathways, including the TGF-β1/Smad pathway, which plays a central role in the progression of fibrosis. researchgate.netmdpi.com

This compound's protective role in the liver has also been observed in a mouse model of acetaminophen-induced liver injury. glpbio.com The mechanism in this context was linked to the activation of the Sirtuin 1 (SIRT1) pathway. glpbio.comall-imm.com SIRT1 is a key regulator of cellular stress responses and metabolism, and its activation by this compound helps to mitigate liver damage. glpbio.com

Furthermore, in a mouse model of severe acute pancreatitis, this compound was found to reduce oxidative stress damage. glpbio.com The mechanism of action in this model involved the regulation of the Keap1/Nrf2 pathway. glpbio.com The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress, and its activation by this compound enhances the expression of antioxidant enzymes, thereby protecting pancreatic tissue from damage. glpbio.com

Collectively, these animal studies highlight that this compound exerts its biological effects not through a single target but by modulating multiple, interconnected signaling pathways. Its ability to influence key regulators of cellular homeostasis like PARP-1, SIRT1, and the Keap1/Nrf2 pathway underscores its potential as a multi-target agent. glpbio.comresearchgate.netmdpi.com

Table 2: Summary of Preclinical Mechanistic Studies of this compound in Animal Models

| Animal Model | Key Mechanistic Finding(s) | Modulated Proteins/Pathways |

| CCl4-induced Hepatic Fibrosis (Mouse) | Attenuates liver injury and fibrosis by inhibiting a key DNA repair enzyme. researchgate.netmdpi.com | Inhibits PARP-1 overactivation; Downregulates TGF-β1/Smad pathway. researchgate.netmdpi.com |

| Acetaminophen-induced Liver Injury (Mouse) | Exerts a protective function on the liver. glpbio.comall-imm.com | Activates the SIRT1 pathway. glpbio.comall-imm.com |

| Severe Acute Pancreatitis (Mouse) | Reduces oxidative stress damage and improves pancreatic injury. glpbio.com | Regulates the Keap1/Nrf2 pathway. glpbio.com |

Structure Activity Relationship Sar Studies and Molecular Modification of Dihydrokaempferol

Analysis of Structural Features Critical for Dihydrokaempferol's Biological Potency

The biological potency of this compound is intrinsically linked to its chemical structure, which belongs to the flavanonol class of flavonoids knowde.combiosynth.comfoodb.ca. Specifically, it is a tetrahydroxyflavanone, characterized by the presence of hydroxyl groups at the 3-, 4′-, 5-, and 7-positions of its flavanone (B1672756) backbone knowde.comfoodb.caresearchgate.netijpsonline.com. The number and position of these hydroxyl groups are critical determinants of its antioxidant activity, with a higher number of hydroxyls generally correlating with increased radical scavenging capacity knowde.comijpsonline.com. This compound's core structure is a 2-phenyl-3,4-dihydro-2H-1-benzopyran moiety, featuring a hydroxyl group and a ketone at specific carbon positions knowde.comfoodb.ca. Its physical properties include being practically insoluble in water and a very weakly acidic compound foodb.ca.

The efficacy of this compound in various biological processes, such as inhibiting tyrosinase activity, is also attributed to its hydroxyl groups. For instance, its hydroxyl groups are implicated in binding to the active sites of tyrosinase, leading to reduced enzymatic activity ijpsonline.com. (+)-Dihydrokaempferol has demonstrated potent in vitro cytotoxicity against several human tumor cell lines, including breast, colon, gastric, liver, and lung carcinoma cell lines caymanchem.comresearchgate.netijpsonline.com. Its antioxidant activity has been shown to be significantly potent, approximately ten times that of the commercial antioxidant Trolox knowde.com.

Table 1: Concentration of (+)-Dihydrokaempferol in Different Parts of Manilkara zapota

| Plant Part | Solvent Extract | Content of (+)-Dihydrokaempferol (mg/g of crude extract) |

| Bark | Methanol | 33.62 ± 0.01 |

| Bark | Water | 27.94 ± 0.01 |

| Flowers | Methanol | 11.30 ± 0.01 |

| Flowers | Water | 9.12 ± 0.02 |

| Leaves | Methanol | 8.46 ± 0.01 |

| Leaves | Water | 5.70 ± 0.01 |

| Roots | Methanol | 23.20 ± 0.01 |

| Roots | Water | 12.44 ± 0.01 |

| Wood | Methanol | 22.96 ± 0.01 |

| Wood | Water | 10.10 ± 0.01 |

Source: knowde.com

Table 2: Tyrosinase Inhibitory Activity of (+)-Dihydrokaempferol

| Activity Type | Inhibitor | IC50 Value (μg/mL) | Comparison Standard |

| Monophenolase | (+)-Dihydrokaempferol | 85.2 ± 2.1 | Kojic Acid |

| Diphenolase | (+)-Dihydrokaempferol | 33.52 ± 0.68 | Kojic Acid |

Source: ijpsonline.comresearchgate.net (Note: this compound exhibited higher monophenolase inhibitory activity than kojic acid and α-arbutin, and similar diphenolase inhibitory activity to kojic acid. The specific IC50 values for the standards were not provided in the context of this direct comparison.)

Rational Design and Synthesis of this compound Derivatives for Enhanced Bioactivity

While specific synthetic routes for this compound derivatives are not extensively detailed in the provided literature, the general principles of flavonoid modification for improved bioactivity are well-established. Chemical modifications of flavonoids can significantly alter their structure-activity-dependent properties, impacting crucial factors such as bioavailability, antioxidant capacity, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles nih.gov. For instance, the conversion of flavonoids into acetamide (B32628) derivatives has been shown to enhance bioavailability and improve ADMET properties, although this modification may sometimes lead to a reduction in antioxidant activity nih.gov.

The study of related compounds, such as kaempferol (B1673270) glycosides, suggests that derivatives can retain or even enhance the structural activities of their parent molecules raco.cat. This compound itself is recognized for its role as an intermediate in the biosynthesis of other flavonoids and its influence on plant metabolic pathways, indicating its potential as a scaffold for developing new compounds biosynth.commdpi.com. Research into flavonoid derivatives aims to optimize their therapeutic potential by fine-tuning their interaction with biological targets and improving their pharmacokinetic characteristics, thereby paving the way for more effective drug candidates nih.gov.

Computational Approaches in this compound SAR Studies

Computational methodologies are indispensable tools for elucidating the SAR of this compound and guiding the design of novel bioactive molecules. Key techniques employed include molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular dynamics (MD) simulations nrfhh.comnrfhh.comresearchgate.netsciforum.netcellmolbiol.orgworldscientific.comresearchgate.netnih.govnih.govfrontiersin.orgmdpi.com.

Molecular Docking: This technique predicts the binding affinity and mode of interaction between this compound and various biological targets. Studies have shown that this compound exhibits favorable binding profiles with high affinity to neuroprotective targets like MAOB, mGlu2, mGlu3, and GABAb receptors nrfhh.comnrfhh.com. It has also been identified as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), forming hydrogen bonds within the enzyme's binding pocket knowde.comresearchgate.net. Furthermore, docking analyses suggest this compound's ability to bind to the Keap1 protein, acting as an agonist for the Keap1/Nrf2 pathway to mitigate oxidative stress researchgate.net. Its interaction with tyrosinase, showing competitive inhibition of both monophenolase and diphenolase activities, has also been investigated through docking researchgate.net.

QSAR Modeling: QSAR studies establish a quantitative correlation between the chemical structure of a compound and its biological activity. While direct QSAR models for this compound are not extensively detailed in the provided literature, this methodology is crucial for flavonoid research, enabling the design of new derivatives with optimized activities raco.catnih.govfrontiersin.org. QSAR models assist in predicting the efficacy of synthesized compounds and identifying key structural features responsible for desired biological responses, thereby guiding rational drug design nih.govfrontiersin.org.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior and stability of molecular complexes. This compound has demonstrated stable interactions in MD simulations when docked to its target proteins, reinforcing docking predictions nrfhh.comnrfhh.com. MD simulations are also utilized to understand enzymatic mechanisms, such as the role of this compound as a substrate for dihydroflavonol-4-reductase (DFR), shedding light on substrate binding and stabilization sciforum.netnih.gov. Coupled with methods like MM/GBSA, MD simulations help in calculating binding free energies, providing a more comprehensive understanding of molecular interactions nrfhh.comresearchgate.net.

Compound List:

this compound (Aromadendrin)

Kaempferol

Dihydroquercetin (DHQ)

Dihydromyricetin (DHM)

Apigenin

Luteolin

Fisetin

Acacetin

Taxifolin

Isoorientin

Genkwanin

Afzelin

Juglanin

Asparoside-C

Asparoside-D

Panduratin A

Stigmasterol

Daucosterol

Papaverine

Capsaicin

Kojic Acid

α-Arbutin

Ritonavir

Lopinavir

Oseltamivir

Ribavirin

Tecovirimat

Brincidofovir

Cidofovir

Isoginkgetin

Aesculin

Bromelain

Miglitol

Voglibose

Emiglitate

1-Deoxynojirimycin

Acarbose

3,4-dihydroxybenzoic acid

Myricetin-3-O-α-L-rhamnoside

Pinocembrin

Taraxerol methyl ether

Spinasterol

Taraxerol

Lupeol acetate (B1210297)

7,5'-dimethoxyisoetin

Homoorientin-6''-4-O-methyl-myo-inositol

(2R,3R)-(+)-dihydrokaempferol-7,4'-dimethylether

Eriodictyol-7,4'-dimethylether

Research on the Bioavailability, Metabolism, and Pharmacokinetics of Dihydrokaempferol: Preclinical Focus

In Vitro Studies on Dihydrokaempferol Metabolism (e.g., Phase I/II Enzymes, Metabolite Identification)

Flavonoids, including this compound, undergo biotransformation processes within the body, primarily mediated by Phase I and Phase II metabolic enzymes. These processes are critical for their detoxification and elimination, and can significantly influence their biological activity and bioavailability nih.gov.

Phase I Metabolism: Phase I reactions typically involve oxidation, reduction, and hydrolysis, often introducing or exposing functional groups on the parent molecule. Cytochrome P450 (CYP) enzymes are the primary mediators of these reactions in the liver and intestines nih.govfrontiersin.orgmdpi.com. While specific in vitro studies detailing the direct interaction of this compound with particular CYP isoforms are limited in the reviewed literature, these enzymes are generally understood to be involved in the initial metabolic steps of many xenobiotics, including flavonoids nih.govfrontiersin.org.

Phase II Metabolism: Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. For this compound and other flavonoids, the principal Phase II pathways identified include glucuronidation and sulfation nih.govnih.govmdpi.comgoogle.comresearchgate.netresearchgate.net. Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), while sulfation is mediated by sulfotransferases (SULTs) nih.gov. Studies have identified sulfated metabolites of dihydroflavonols, such as this compound-7-sulfate, in various contexts researchgate.netresearchgate.net. Glucuronidation and sulfation are recognized as primary metabolic reactions for these compounds mdpi.com.

The identification and characterization of specific metabolites formed from this compound through these enzymatic pathways are essential for a comprehensive understanding of its metabolic fate nih.govenamine.netscispace.comeuropa.eu.

Preclinical Pharmacokinetic Profiles in Animal Models (Absorption, Distribution, Elimination)

Preclinical pharmacokinetic studies in animal models are vital for predicting how a compound will behave in vivo, providing data on its absorption, distribution, metabolism, and excretion (ADME) criver.comveteriankey.com.

Absorption: this compound absorption has been investigated in limited preclinical studies. Based on its structural similarity to quercetin (B1663063) glucosides, it is anticipated that this compound glucosides are absorbed from the small intestine via comparable mechanisms researchgate.net. While specific absorption rates for this compound in animal models are not extensively detailed, predicted human intestinal absorption is estimated at 59.072% nrfhh.comnrfhh.com. Kaempferol (B1673270), a related compound, is also absorbed in the small intestine tandfonline.com.

Distribution: In preclinical studies with kaempferol in rats, the compound was found to distribute throughout the body, with higher concentrations observed in the liver, kidneys, and colon, and lower concentrations in the brain, heart, and lungs tandfonline.com. Tissue distribution patterns can be influenced by factors such as the dose administered and the route of administration tandfonline.com. Techniques like Quantitative Whole-Body Autoradiography (QWBA) are employed to precisely map drug distribution in preclinical species criver.com.

Elimination: For kaempferol, a small percentage (1.9% to 2.5%) of the administered dose was recovered in the urine tandfonline.com. Preclinical ADME studies aim to elucidate the primary elimination routes for compounds like this compound, which can involve excretion via urine or feces, often after metabolic transformation criver.comveteriankey.com.

Research on Factors Influencing this compound Bioavailability in Preclinical Contexts

Metabolic Transformations: The rapid metabolism of flavonoids, including kaempferol and potentially this compound, in the liver and small intestine is a significant factor limiting the presence of free aglycones in circulation researchgate.nettandfonline.comnih.govsemanticscholar.org. This extensive metabolism can reduce the amount of active compound available for absorption and distribution.

Conjugated Forms: Evidence suggests that conjugated forms of flavonoids, such as glycosides, may exhibit improved bioavailability compared to their free aglycones researchgate.net. However, research also indicates that free this compound can be detected in plasma and urine, suggesting incomplete conjugation or rapid hydrolysis researchgate.net.

Food Matrix Interactions: The presence of dietary components, such as fats, can positively influence the absorption of some flavonoids through mechanisms like micellarization researchgate.net.

Formulation Strategies: Given the challenges associated with the bioavailability of flavonoids, advanced formulation strategies, such as nanoformulations, have shown promise in enhancing the efficacy of related compounds like kaempferol nih.govsemanticscholar.org. These approaches may also be beneficial for improving this compound's pharmacokinetic profile.

Physicochemical Properties: General factors influencing drug absorption and bioavailability include physicochemical properties such as solubility, dissolution rate, particle size, and ionization state, as well as dosage form characteristics and the route of administration slideshare.net.

Data Table: Predicted ADMET Properties and Key Metabolic Pathways of this compound

| Parameter | Value (Predicted/Observed) | Source(s) | Notes |

| Absorption | |||

| Water Solubility (log mol/L) | -2.967 | nrfhh.comnrfhh.com | Lower solubility can impact absorption. |

| Caco-2 Permeability (log Papp) | 0.996 x 10⁻⁶ cm/s | nrfhh.comnrfhh.com | Indicates potential for intestinal absorption. |

| Human Intestinal Absorption (%) | 59.072 | nrfhh.comnrfhh.com | Predicted absorption efficiency. |

| Distribution | |||

| BBB Permeability (log BB) | -1.67 | nrfhh.comnrfhh.com | Predicted ability to cross the blood-brain barrier. |

| Metabolism | |||

| Primary Phase II Pathways | Glucuronidation, Sulfation | nih.govmdpi.comresearchgate.net | Mediated by UGTs and SULTs, respectively. |

| Potential Phase I Enzymes | Cytochrome P450 (CYPs) | nih.govnih.gov | Involved in oxidation and hydroxylation. |

| Identified Metabolites | This compound-7-sulfate | researchgate.netresearchgate.net | Sulfated metabolite identified. Other metabolites less characterized. |

| Elimination | |||

| Urinary Excretion (Kaempferol) | 1.9-2.5% | tandfonline.com | Indicative of potential elimination route for related compounds. |

Advanced Analytical Methodologies for Dihydrokaempferol Research

Development and Validation of Chromatographic Techniques for Quantification and Purity Assessment

A variety of chromatographic methods have been established for the quantification and purity assessment of dihydrokaempferol and its derivatives. High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE) are among the most powerful techniques employed.

High-Performance Liquid Chromatography (HPLC) and LC-MS/MS:

HPLC coupled with various detectors, particularly Diode Array Detectors (DAD) and Mass Spectrometers (MS), is a cornerstone for the analysis of this compound. LC-MS/MS, in particular, offers high sensitivity and selectivity, enabling the detection and quantification of this compound even at low concentrations in complex mixtures. The selection of the stationary phase (e.g., C18 columns) and the mobile phase composition is critical for achieving optimal separation.

A validated HPLC method for the quantification of (+)-dihydrokaempferol in crude extracts of Manilkara zapota utilized a C18 column with a mobile phase flow rate of 1.0 ml/min and detection at 254 nm. The method demonstrated good linearity, sensitivity, accuracy, and precision.

High-Performance Thin-Layer Chromatography (HPTLC):

HPTLC offers a rapid and cost-effective method for the simultaneous analysis of multiple samples. A validated HPTLC method for the quantification of this compound-4′-O-glucopyranoside in Alcea species employed a mobile phase of ethyl acetate-methanol-water-acetic acid (30:5:4:0.15 v/v) with densitometric scanning at 295 nm. nih.govoup.com The method was validated according to the International Conference on Harmonization (ICH) guidelines, demonstrating good linearity, precision, and accuracy. oup.com

Capillary Electrophoresis (CE):

Capillary electrophoresis provides an alternative approach with high separation efficiency and low sample consumption. A sensitive method using CE was developed for the separation, detection, and quantification of this compound in grapefruit leaf extracts. nih.gov This method was effective in determining the activity of the flavanone (B1672756) 3-hydroxyltransferase (F3H) enzyme by quantifying the production of this compound. nih.gov

Interactive Data Table: Validated Chromatographic Methods for this compound Analysis

| Technique | Analyte | Stationary Phase | Mobile Phase | Detection | Linearity Range | Reference |

| HPTLC | This compound-4′-O-glucopyranoside | Silica (B1680970) gel 60F-254 | Ethyl acetate-methanol-water-acetic acid (30:5:4:0.15 v/v) | Densitometry at 295 nm | 0.9–3.6 μ g/spot | nih.govoup.com |

| CE | This compound | Fused-silica capillary | - | - | - | nih.gov |

Spectroscopic Approaches for Structural Elucidation and Quantitative Analysis

Spectroscopic techniques are indispensable for the structural elucidation and quantitative analysis of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) are key methodologies in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy, including 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) techniques, is a powerful tool for the complete structural determination of flavonoids like this compound. ukm.my Analysis of the chemical shifts and coupling constants provides detailed information about the arrangement of protons and carbons within the molecule, confirming the core structure and the position of substituents. ukm.my While direct NMR data for this compound is not extensively detailed in all literature, the principles of flavonoid analysis are well-established and directly applicable. nih.govresearchgate.netijper.org

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy is a straightforward and effective method for the preliminary identification and quantification of flavonoids. mdpi.com Flavonoids typically exhibit two main absorption bands in the UV-Vis spectrum. For this compound, these bands are expected to be in the ranges of 240-285 nm (Band II, related to the A-ring) and 300-400 nm (Band I, related to the B-ring). The specific absorption maxima can be influenced by the solvent and the presence of substituents. UV-Vis spectroscopy is often used in conjunction with shift reagents to gain further structural information.

Mass Spectrometry (MS):

Mass spectrometry, particularly when coupled with chromatographic separation (LC-MS), is a highly sensitive technique for both structural elucidation and quantitative analysis. High-resolution mass spectrometry provides accurate mass measurements, which aids in determining the elemental composition. Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion, and the resulting fragmentation pattern provides valuable structural information, helping to identify the different parts of the molecule.

Interactive Data Table: Spectroscopic Data for this compound and Related Flavonoids

| Technique | Key Observations for Flavonoids | Application for this compound |

| NMR (¹H, ¹³C) | Characteristic signals for aromatic protons and carbons, as well as for the C-ring protons. | Elucidation of the complete molecular structure and stereochemistry. |

| UV-Vis | Two major absorption bands (Band I and Band II). | Preliminary identification and quantification. |

| MS/MS | Specific fragmentation patterns revealing the structure of the aglycone and any attached glycosides. | Structural confirmation and identification in complex mixtures. |

Advanced Extraction, Isolation, and Purification Methods for Research Applications

The efficient extraction, isolation, and purification of this compound from natural sources are critical for research purposes. Modern techniques aim to improve yield, reduce solvent consumption, and maintain the integrity of the compound.

Advanced Extraction Methods:

Traditional maceration and Soxhlet extraction methods are often being replaced by more advanced and efficient techniques. These "green" extraction methods offer advantages in terms of reduced extraction time and solvent volume. ekb.eg

Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and increasing extraction efficiency. ekb.egnih.gov

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to a faster and more efficient extraction process. ekb.egmdpi.com

Supercritical Fluid Extraction (SFE): SFE, often using carbon dioxide, is an environmentally friendly technique that allows for the selective extraction of compounds by manipulating temperature and pressure. researchgate.net

Isolation and Purification Methods:

Following extraction, a series of chromatographic techniques are typically employed to isolate and purify this compound.

Column Chromatography: This is a fundamental technique for the separation of compounds from a mixture. Common stationary phases include silica gel and Sephadex LH-20. scielo.org.mx

Flash Chromatography: A modification of column chromatography that uses pressure to increase the flow rate, resulting in faster separations. ijper.org

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support, minimizing irreversible adsorption and sample denaturation. It has been successfully used for the isolation and purification of flavonoid glycosides. researchgate.net

Interactive Data Table: Comparison of Advanced Extraction Methods for Flavonoids

| Method | Principle | Advantages | Disadvantages |

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation enhances mass transfer. | Reduced extraction time and solvent consumption, higher yields. | Potential for degradation of thermolabile compounds. |

| Microwave-Assisted Extraction (MAE) | Microwave energy heats the solvent and sample matrix. | Very fast, reduced solvent usage, improved yields. | Requires specialized equipment, potential for localized overheating. |

| Supercritical Fluid Extraction (SFE) | Utilizes the properties of supercritical fluids (e.g., CO₂) as solvents. | Environmentally friendly, highly selective, solvent-free extracts. | High initial equipment cost, may not be efficient for polar compounds without a co-solvent. |

Future Directions and Emerging Research Challenges in Dihydrokaempferol Studies

Emerging Research Areas for Dihydrokaempferol Beyond Established Activities

While the antioxidant and anti-inflammatory effects of this compound are well-documented, new avenues of research are uncovering its potential in several other key areas of human health. These emerging fields of study promise to expand the therapeutic applications of this versatile flavonoid.

One of the most promising new areas is neuroprotection and the mitigation of neuroinflammation . Chronic activation of microglial cells, the primary immune cells of the central nervous system, is a hallmark of many neurodegenerative diseases. mdpi.comdoi.org Over-activated microglia release a cascade of pro-inflammatory mediators that can lead to neuronal damage. doi.orgnih.gov Research into flavonoids, structurally similar to this compound, suggests they can modulate microglial activation, thus representing a potential therapeutic strategy for neuroinflammatory conditions. researchgate.net The ability of this compound to cross the blood-brain barrier and exert anti-inflammatory effects within the central nervous system is a critical area for future investigation.

Another significant emerging area is the role of this compound in addressing cognitive decline associated with metabolic syndrome . Metabolic disorders such as obesity and type 2 diabetes are increasingly linked to cognitive impairment. ub.educlinicbarcelona.org Flavonoids, in general, have been shown to improve symptoms of metabolic syndrome by regulating lipid and glucose metabolism. nih.govnih.gov Preclinical studies on related flavonols indicate they can alleviate cognitive dysfunction in the context of diabetes by targeting pathological mechanisms like oxidative stress and neuroinflammation. mdpi.com Future research will likely focus on whether this compound can specifically improve cognitive performance in the context of metabolic diseases.

The potential of this compound as a senolytic or senomorphic agent is also gaining traction. Cellular senescence, a state of irreversible cell growth arrest, contributes to aging and age-related diseases. nih.govpreprints.org Senolytics are compounds that selectively clear senescent cells, while senomorphics suppress their harmful pro-inflammatory secretions. nih.govresearchgate.net Polyphenols are being investigated for their senotherapeutic potential, with some showing the ability to induce apoptosis in senescent cells while protecting healthy cells. mdpi.com Investigating whether this compound possesses these properties could open up new avenues for its use in promoting healthy aging.

Finally, the modulation of the gut microbiota represents a novel and exciting frontier for this compound research. The gut microbiome plays a crucial role in human health, and its composition can be influenced by dietary compounds. frontiersin.org The fermentation of dietary fibers and polyphenols by gut bacteria produces short-chain fatty acids (SCFAs), which have numerous health benefits, including maintaining gut homeostasis. frontiersin.orgmdpi.commdpi.com Research is needed to understand how this compound interacts with the gut microbiota and whether it can promote a healthy microbial composition and increase the production of beneficial SCFAs. nih.govresearchgate.net

| Emerging Research Area | Potential Therapeutic Application | Key Research Focus |

| Neuroprotection | Treatment of neurodegenerative diseases | Modulation of microglial activation and neuroinflammation |

| Cognitive Enhancement | Amelioration of metabolic syndrome-related cognitive decline | Improvement of glucose and lipid metabolism in the brain |

| Senotherapeutics | Promotion of healthy aging and prevention of age-related diseases | Selective clearance of senescent cells (senolytic) or suppression of their harmful secretions (senomorphic) |

| Gut Microbiota Modulation | Improvement of gut health and systemic well-being | Alteration of gut microbial composition and enhancement of short-chain fatty acid production |

Methodological Advancements Required for Deeper Mechanistic Elucidation of this compound's Actions

To fully uncover the therapeutic potential of this compound and understand its precise mechanisms of action, researchers need to employ and develop more sophisticated methodological approaches.

Advanced analytical techniques are crucial for the accurate identification and quantification of this compound and its metabolites in complex biological matrices. Techniques such as high-performance thin-layer chromatography (HPTLC) have been validated for the quantification of this compound glycosides in plant extracts. nih.gov Further development of highly sensitive and specific analytical methods will be essential for pharmacokinetic and metabolic studies. researchgate.net

Sophisticated in vitro models are necessary to better predict the bioavailability and metabolism of this compound in humans. unl.pttaylorfrancis.com Caco-2 cell monolayers are commonly used to assess intestinal permeability, but more advanced models that incorporate the metabolic activity of the gut microbiota are needed. unl.pt Dynamic in vitro digestion models can provide valuable insights into the release and transformation of this compound from food matrices. researchgate.netnih.gov

Computational modeling and molecular docking are powerful tools for identifying the molecular targets of this compound. nih.gov These in silico methods can predict how this compound interacts with specific proteins, helping to elucidate its mechanisms of action at a molecular level. nih.govresearchgate.netmdpi.com This approach can accelerate the discovery of novel therapeutic targets and guide further experimental validation.

The use of in vivo imaging techniques can provide a more dynamic and comprehensive understanding of the biodistribution and target engagement of this compound. nih.govnih.govresearchgate.net Techniques like magnetic resonance imaging (MRI) can offer non-invasive, real-time visualization of the compound's effects in living organisms, providing valuable information that is not attainable through traditional methods. researchgate.netsemanticscholar.org

Integration of Omics Technologies (e.g., Transcriptomics, Proteomics, Metabolomics) in this compound Research